molecular formula C8H6ClN3 B6182977 4-chloro-1,7-naphthyridin-2-amine CAS No. 2168130-42-3

4-chloro-1,7-naphthyridin-2-amine

Cat. No. B6182977
CAS RN: 2168130-42-3
M. Wt: 179.6
InChI Key:
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Description

“4-chloro-1,7-naphthyridin-2-amine” is a derivative of naphthyridine, a class of heterocyclic compounds . Naphthyridines have emerged as an important class of compounds due to their diverse biological activities and photochemical properties . They find use in medicinal chemistry and materials science, and efforts have been made to develop more ecofriendly, safe, and atom-economical approaches for their synthesis .


Synthesis Analysis

The synthesis of naphthyridines has been a topic of considerable interest. Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Chemical Reactions Analysis

The reactivity of naphthyridines is a subject of ongoing research. The review on the synthesis and reactivity of 1,5-naphthyridine derivatives published in the last 18 years suggests that these heterocycles present a significant importance in the field of medicinal chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-1,7-naphthyridin-2-amine” can be found in various chemical databases. For example, the melting point of a related compound, “1,7-naphthyridin-2-amine”, is reported to be between 236-238°C .

Safety and Hazards

The safety data sheet for “1,7-naphthyridin-2-amine” indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for the research and development of naphthyridines are promising. Due to their wide applicability in medicinal chemistry and materials science, the development of methods for the synthesis of naphthyridines has been of considerable interest . Furthermore, the synthesis of hybrid pharmacophores, which encompass the merging of β-lactams, 1,8-naphthyridine, and secondary amines/pyridines, has been explored .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-1,7-naphthyridin-2-amine involves the conversion of 4-chloro-2-nitropyridine to 4-chloro-2-aminopyridine, followed by cyclization with 1,6-diaminohexane to form the desired product.", "Starting Materials": [ "4-chloro-2-nitropyridine", "1,6-diaminohexane", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Reduction of 4-chloro-2-nitropyridine with sodium borohydride in ethanol to form 4-chloro-2-aminopyridine", "Neutralization of the reaction mixture with hydrochloric acid", "Extraction of the product with ethyl acetate", "Cyclization of 4-chloro-2-aminopyridine with 1,6-diaminohexane in the presence of sodium hydroxide in water", "Acidification of the reaction mixture with hydrochloric acid", "Extraction of the product with ethyl acetate", "Purification of the product by recrystallization from ethanol" ] }

CAS RN

2168130-42-3

Product Name

4-chloro-1,7-naphthyridin-2-amine

Molecular Formula

C8H6ClN3

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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